molecular formula C6H12ClNO B13897496 (7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

Cat. No.: B13897496
M. Wt: 149.62 g/mol
InChI Key: YLIIGIXSYBKPGM-NUBCRITNSA-N
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Description

(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system, making it an azaspiro compound. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-5-azaspiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro junction.

Industrial Production Methods

Industrial production of (7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the nitrogen atom.

Scientific Research Applications

(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (7R)-5-azaspiro[2.4]heptan-7-ol: A stereoisomer with similar chemical properties but different biological activity.

    Trifluorotoluene: Another spirocyclic compound with different functional groups and applications.

Uniqueness

(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride is unique due to its specific spirocyclic structure and the presence of both a nitrogen atom and a hydroxyl group. This combination of features gives it distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-5-3-7-4-6(5)1-2-6;/h5,7-8H,1-4H2;1H/t5-;/m1./s1

InChI Key

YLIIGIXSYBKPGM-NUBCRITNSA-N

Isomeric SMILES

C1CC12CNC[C@H]2O.Cl

Canonical SMILES

C1CC12CNCC2O.Cl

Origin of Product

United States

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